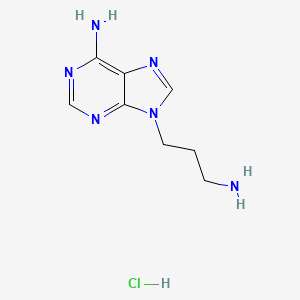![molecular formula C15H24ClNO B1441787 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-71-5](/img/structure/B1441787.png)
4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride are not mentioned in the retrieved sources, piperidines are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Crystal Geometry and Intermolecular Interactions: A study by Żesławska et al. (2020) focused on the geometry and intermolecular interactions of derivatives of 1-(phenoxyethyl)piperidin-4-ol, which are relevant to the field of medicinal chemistry, particularly in the search for new anticonvulsant drugs. The research highlights significant differences in the geometries and intermolecular interactions of these compounds, which can influence their pharmacological properties (Żesławska et al., 2020).
Synthesis and Biological Activities
- Synthesis of Piperidone Derivatives: In the work of Rameshkumar et al. (2003), a series of piperidone derivatives, including those similar to 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine, were synthesized and evaluated for their biological activities. The study provides insights into the structural aspects of these compounds and their potential applications in medicinal chemistry (Rameshkumar et al., 2003).
Cytotoxic and Anticancer Agents
- Novel Cytotoxic Agents: A research by Dimmock et al. (1998) focused on synthesizing and evaluating the cytotoxicity of certain piperidinol derivatives, including compounds structurally related to 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents (Dimmock et al., 1998).
Metabolic Activity Studies
- Metabolic Activity in Obese Rats: Massicot et al. (1985) studied the metabolic activity of a compound structurally similar to 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine in obese rats. This research contributes to understanding the metabolic effects of such compounds (Massicot et al., 1985).
Neuroleptic Agent Synthesis
- Neuroleptic Agent Synthesis: Nakatsuka et al. (1981) described the synthesis of a neuroleptic agent using a piperidine derivative. This research provides valuable insights into the synthesis process and potential applications of similar compounds (Nakatsuka et al., 1981).
Synthesis of Piperidine Derivatives for Antimicrobial Activities
- Antimicrobial Activity: A study by Ovonramwen et al. (2019) synthesized and evaluated the antimicrobial activities of piperidine derivatives, which can be related to the compound of interest. Such studies are crucial for developing new antimicrobial agents (Ovonramwen et al., 2019).
Safety and Hazards
Mechanism of Action
Properties
IUPAC Name |
4-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-4-3-5-15(13(12)2)17-11-8-14-6-9-16-10-7-14;/h3-5,14,16H,6-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJXFNBOPKLEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-71-5 | |
| Record name | Piperidine, 4-[2-(2,3-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)


![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)




